1-Benzyl-5-bromo-2,4-diphenyl-1H-imidazole

Catalog No.
S15740477
CAS No.
M.F
C22H17BrN2
M. Wt
389.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-5-bromo-2,4-diphenyl-1H-imidazole

Product Name

1-Benzyl-5-bromo-2,4-diphenyl-1H-imidazole

IUPAC Name

1-benzyl-5-bromo-2,4-diphenylimidazole

Molecular Formula

C22H17BrN2

Molecular Weight

389.3 g/mol

InChI

InChI=1S/C22H17BrN2/c23-21-20(18-12-6-2-7-13-18)24-22(19-14-8-3-9-15-19)25(21)16-17-10-4-1-5-11-17/h1-15H,16H2

InChI Key

FEJSOJSKJSGYRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)Br

1-Benzyl-5-bromo-2,4-diphenyl-1H-imidazole is a complex organic compound with the molecular formula C22H17BrN2. It features a unique structure that includes a benzyl group, a bromo substituent, and two phenyl groups attached to the imidazole ring. The presence of these substituents contributes to its distinct chemical properties and biological activities. This compound is categorized under substituted imidazoles, which are known for their diverse applications in medicinal chemistry and materials science.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions. For instance, nucleophilic substitution can involve reagents like sodium azide or thiourea in the presence of a base.
  • Oxidation and Reduction: The compound can be oxidized or reduced, leading to various derivatives depending on the reagents used. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while lithium aluminum hydride or sodium borohydride can serve as reducing agents.
  • Coupling Reactions: The benzyl group can participate in coupling reactions such as Suzuki or Heck coupling, allowing for the formation of more complex structures.

These reactions enable the synthesis of various derivatives and functionalized compounds, expanding the utility of 1-benzyl-5-bromo-2,4-diphenyl-1H-imidazole in chemical research.

Research indicates that 1-benzyl-5-bromo-2,4-diphenyl-1H-imidazole exhibits significant biological activity. It serves as a scaffold for developing potential therapeutic agents with antimicrobial, antifungal, and anticancer properties. Its structural features enhance binding affinity to biological targets, making it valuable in medicinal chemistry. Additionally, studies have shown its potential in enzyme inhibition and receptor binding due to its similarity to biologically active molecules.

The synthesis of 1-benzyl-5-bromo-2,4-diphenyl-1H-imidazole typically involves cyclization reactions under controlled conditions. A common method includes:

  • Reaction of Benzyl Bromide with 2,4-Diphenylimidazole: This reaction is conducted in the presence of a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide at elevated temperatures.
  • Iodine-Catalyzed Synthesis: An environmentally friendly one-pot methodology has been developed using iodine as a catalyst in water. This method allows for diverse substitutions and has shown satisfactory yields while being operationally simple .
  • Continuous Flow Methods: For industrial applications, continuous flow reactors may be employed to enhance efficiency and yield during synthesis.

The applications of 1-benzyl-5-bromo-2,4-diphenyl-1H-imidazole span various fields:

  • Medicinal Chemistry: It is utilized in drug design for developing new therapeutic agents targeting various diseases.
  • Materials Science: The compound is involved in synthesizing advanced materials like organic semiconductors and light-emitting diodes (LEDs).
  • Biological Studies: Its role in studying enzyme inhibition and receptor interactions makes it significant for research in biochemistry.

Studies on interaction mechanisms reveal that 1-benzyl-5-bromo-2,4-diphenyl-1H-imidazole can modulate biological pathways by inhibiting specific enzymes or binding to receptors. The presence of both benzyl and bromo groups enhances its specificity towards target molecules, which is crucial for its potential therapeutic effects .

Several compounds share structural similarities with 1-benzyl-5-bromo-2,4-diphenyl-1H-imidazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-PhenylimidazoleLacks benzyl and bromo substituentsDifferent reactivity and applications
4,5-DiphenylimidazoleSimilar structure without benzyl groupVariations in biological activity
1-BenzylimidazoleContains only one phenyl groupLess complex than 1-benzyl-5-bromo-2,4-diphenyl
5-BromoimidazoleContains only bromo substituentDifferent chemical properties

Uniqueness: The combination of benzyl, bromo, and diphenyl substituents in 1-benzyl-5-bromo-2,4-diphenyl-1H-imidazole confers distinct chemical reactivity and biological properties that differentiate it from similar compounds. This uniqueness enhances its applicability in developing novel therapeutic agents and advanced materials.

XLogP3

6

Hydrogen Bond Acceptor Count

1

Exact Mass

388.05751 g/mol

Monoisotopic Mass

388.05751 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-15-2024

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